REACTION_CXSMILES
|
[CH:1]12[CH2:11][CH2:10][CH:7]([CH2:8][CH2:9]1)[CH:6]1[CH:2]2[CH2:3][CH2:4][CH2:5]1.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[CH:1]12[CH2:2][CH:6]3[CH:7]([CH2:8][CH2:9]1)[CH:10]([CH2:3][CH2:4][CH2:5]3)[CH2:11]2 |f:1.2.3.4|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C12C3CCCC3C(CC1)CC2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
1.3
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed under agitation for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The methylene chloride extract
|
Type
|
WASH
|
Details
|
the mixture was washed with a saturated aqueous solution of sodium hydrogencarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, and then dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Methylene chloride was distilled off
|
Type
|
CUSTOM
|
Details
|
The highest boiling point fraction (boiling at 111° to 112°C. under 36 mmHg) was separated
|
Name
|
|
Type
|
product
|
Smiles
|
C12CC3CCCC(C3CC1)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |